molecular formula C8H7F2NO2 B566701 ethyl 3,6-difluoropicolinate CAS No. 1214363-19-5

ethyl 3,6-difluoropicolinate

Cat. No.: B566701
CAS No.: 1214363-19-5
M. Wt: 187.146
InChI Key: IRAHBUKEVIUXQU-UHFFFAOYSA-N
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Description

Ethyl 3,6-difluoropicolinate is a fluorinated aromatic ester characterized by fluorine substituents at the 3- and 6-positions of the pyridine ring. It is synthesized via halogen exchange reactions, such as the fluorination of ethyl 3,6-dichloropicolinate, yielding 26% of the difluoro product alongside monofluorinated byproducts . The compound exhibits distinct electronic properties due to fluorine’s electronegativity, which enhances its electron-deficient nature. This feature makes it a valuable intermediate in pharmaceuticals and agrochemicals, where fluorine substitution is often employed to improve metabolic stability and binding affinity.

Properties

CAS No.

1214363-19-5

Molecular Formula

C8H7F2NO2

Molecular Weight

187.146

IUPAC Name

ethyl 3,6-difluoropyridine-2-carboxylate

InChI

InChI=1S/C8H7F2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3

InChI Key

IRAHBUKEVIUXQU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=N1)F)F

Synonyms

ethyl 3,6-difluoropicolinate

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3,6-Difluoropicolinate vs. Ethyl 3,6-Dibromopicolinate

Key Differences:

Property This compound Ethyl 3,6-Dibromopicolinate (CAS: 1214375-85-5)
Molecular Weight (g/mol) ~187 308.96
Halogen Substituents Fluorine (F) Bromine (Br)
LogP (Lipophilicity) Estimated lower (F less lipophilic) 3.46 (calculated)
Boiling Point Not reported 322.5±27.0 °C
Biological Activity Potential enzyme inhibition CYP450 inhibition, P-glycoprotein substrate
  • Reactivity and Synthesis : Fluorination of dichloropicolinate is less efficient (26% yield) compared to bromination, which typically achieves higher yields due to bromine’s superior leaving-group ability .
  • Physicochemical Properties : The dibromo analog’s higher molecular weight and bromine’s polarizability result in reduced solubility in polar solvents compared to the difluoro compound.
  • Biological Interactions: Ethyl 3,6-dibromopicolinate demonstrates significant blood-brain barrier permeability and gastrointestinal absorption, attributed to its higher lipophilicity (LogP = 3.46) . In contrast, the difluoro analog’s lower LogP may reduce nonspecific binding but enhance metabolic stability.

This compound vs. Ethyl 3-Chloro-6-Fluoropicolinate

Key Differences:

  • Synthetic Yield: Monofluorination (64% yield) is more efficient than difluorination (26% yield), reflecting the challenge of replacing multiple chlorides with fluorine .
  • Electronic Effects: The monofluoro derivative’s ¹⁹F NMR signal at –70.6 ppm (vs. –67/–124 ppm for the difluoro compound) indicates distinct electronic environments due to asymmetric substitution .
  • Applications: Monofluoro analogs may serve as intermediates for selective derivatization, while the difluoro compound’s symmetrical structure is advantageous for applications requiring uniform electronic modulation.

Broader Structural Trends in Halogenated Picolinates

  • Chlorine vs. Fluorine : Chlorinated analogs (e.g., ethyl 3,6-dichloropicolinate) are more reactive in nucleophilic substitutions but less metabolically stable. Fluorine’s electronegativity enhances resistance to oxidative degradation.
  • Bromine vs. Fluorine : Brominated derivatives exhibit higher lipophilicity and steric bulk, favoring membrane permeability but increasing toxicity risks. Fluorinated compounds balance lipophilicity and metabolic inertness.

Q & A

Q. What are the optimal synthetic pathways for ethyl 3,6-difluoropicolinate, and how do reaction conditions influence yield?

Methodological Answer: To evaluate synthetic routes, employ factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) to identify interactions between variables . Characterize intermediates via NMR and GC-MS to validate reaction mechanisms. Compare yields using ANOVA to determine statistically significant factors. Reference frameworks like PICOT to structure the investigation (e.g., Population: reactants; Intervention: catalytic systems; Comparison: traditional vs. novel methods; Outcome: yield optimization) .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound derivatives?

Methodological Answer: Use 2D NMR (COSY, HSQC) to assign fluorine-proton coupling patterns and confirm regioselectivity. Compare experimental IR stretching frequencies with computational predictions (DFT calculations) to validate functional group assignments. Document discrepancies in spectral data using frameworks like FINER to ensure novelty (e.g., identifying unreported conformers) and feasibility (access to high-field instruments) .

Intermediate Research Questions

Q. What role do steric and electronic effects play in the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Design comparative experiments using substituents with varying electronegativity (e.g., -CF₃ vs. -Cl) at the 3- and 6-positions. Monitor reaction kinetics via stopped-flow spectroscopy and correlate Hammett parameters with rate constants. Apply the PEO framework (Population: fluorinated picolinates; Exposure: palladium catalysts; Outcome: reaction efficiency) to isolate variables .

Q. How does solvent polarity affect the stability of this compound under acidic/basic conditions?

Methodological Answer: Conduct accelerated stability studies in solvents of varying polarity (e.g., DMSO vs. hexane) using HPLC to quantify degradation products. Apply Arrhenius modeling to predict shelf-life under different storage conditions. Use the FINER criteria to ensure ethical data reporting (e.g., disclosing solvent toxicity) and relevance to pharmaceutical intermediates .

Advanced Research Questions

Q. Can machine learning models predict the crystallographic behavior of this compound polymorphs?

Methodological Answer: Train ML algorithms (e.g., Random Forest, Neural Networks) on datasets of known fluorinated picolinate crystal structures (e.g., CCDC entries). Validate predictions via X-ray diffraction and compare with experimental lattice parameters. Use frameworks like PICO to define intervention (ML feature selection) and outcome (prediction accuracy ≥90%) .

Q. What mechanistic insights can ab initio calculations provide into the fluorination selectivity of this compound precursors?

Methodological Answer: Perform DFT calculations to map transition states during electrophilic fluorination. Compare activation energies for 3- vs. 6-position fluorination using Gaussian or ORCA software. Validate with kinetic isotope effect (KIE) experiments. Apply the FINER model to ensure novelty (unreported reaction pathways) and feasibility (HPC resource allocation) .

Contradictory Data Analysis

Q. How should researchers address discrepancies in reported pKa values for this compound?

Methodological Answer: Re-evaluate measurement conditions (e.g., solvent, ionic strength) using potentiometric titration under standardized protocols. Apply systematic error analysis (e.g., Monte Carlo simulations) to quantify uncertainty. Use the PEO framework to structure the investigation (Population: fluorinated acids; Exposure: measurement techniques; Outcome: consensus pKa) .

Experimental Design and Validation

Q. What factorial design strategies optimize the purification of this compound from complex reaction mixtures?

Methodological Answer: Implement a Box-Behnken design to test factors like column chromatography parameters (stationary phase, eluent gradient) and crystallization conditions. Analyze purity via HPLC and melting point consistency. Use the PICOT framework to define Time (process duration) and Comparison (flash vs. prep HPLC) .

Data Reporting and Peer Review

Q. How can researchers ensure methodological transparency when publishing studies on this compound?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo. Pre-register experimental designs on platforms like OSF to mitigate bias. Use the FINER criteria to preempt peer-review critiques (e.g., relevance to agrochemical intermediates) .

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